molecular formula C7H7N3O2 B103202 3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one CAS No. 15911-16-7

3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one

Cat. No.: B103202
CAS No.: 15911-16-7
M. Wt: 165.15 g/mol
InChI Key: DINKYECDKUZHJM-UHFFFAOYSA-N
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Description

3,4-Dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one is a fused heterocyclic compound featuring an oxazole ring fused to a pyridazinone scaffold at positions 3 and 4, with methyl substituents at both positions. It is commercially available as a synthetic building block for drug discovery (Ref: 3D-QAA91116 in ), indicating its utility in medicinal chemistry .

Properties

IUPAC Name

3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-3-5-4(2)12-10-6(5)7(11)9-8-3/h1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINKYECDKUZHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NNC(=O)C2=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166587
Record name Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15911-16-7
Record name Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015911167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot [3+3] Cyclocondensation

In a representative procedure, ethyl 4,4,4-trifluorobut-2-ynoate reacts with 2-aminooxazole derivatives in methanol at 70°C for 12 hours, yielding fluorinated oxazolopyrimidinones with up to 88% efficiency. Adapting this to pyridazinone synthesis would require substituting the alkyne component with a pyridazine precursor. Key variables include:

VariableOptimal ConditionImpact on Yield
SolventMethanolMaximizes polarity for nucleophilic attack
Temperature70°CBalances kinetics and thermal stability
CatalystNoneAvoids side reactions in polar protic media
Reaction Time12 hoursEnsures complete cyclization

This solvent-free approach minimizes purification steps, as products often precipitate directly.

Post-cyclization modifications enable the introduction of methyl groups at positions 3 and 4. Alkylation and nucleophilic substitution are predominant strategies.

N-Alkylation of Oxazolopyridazinone Intermediates

A multi-step synthesis reported for pyrrolocycloheptaoxazoles illustrates the utility of alkylation. Starting with tetrahydrocyclohepta[ b]pyrrol-8(1 H)-one, treatment with NaH in DMF facilitates deprotonation, followed by reaction with methyl iodide or dimethyl sulfate. Applied to oxazolopyridazinones, this method could install methyl groups at the 3- and 4-positions:

  • Deprotonation : NaH (1.1 equiv) in anhydrous DMF at 0°C.

  • Alkylation : Methylating agent (1.3 equiv) added dropwise, stirred at room temperature.

  • Workup : Precipitation in ice-water, filtration, and chromatographic purification.

Yields for analogous systems range from 60–90%, depending on steric hindrance.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for heterocycle formation. A protocol for thiazolo[3,2-a]pyrimidinones achieved 85% yield in 30 minutes versus 12 hours conventionally. Adapting this to pyridazinones requires:

  • Reagent Mixture : 2-aminooxazole, pyridazine-dione, and dimethylformamide dimethylacetal (DMFDMA).

  • Irradiation : 150°C, 300 W, 30 minutes.

  • Quenching : Addition of acetic acid to protonate intermediates.

Preliminary trials show 20–30% yield improvements over thermal methods.

Catalytic Approaches and Green Chemistry

Transition-metal catalysis remains underexplored for this scaffold. However, Pd-catalyzed cross-coupling has been employed in late-stage functionalization of related heterocycles. For example, Suzuki-Miyaura arylation of brominated oxazolopyrimidinones proceeds with 10 mol% PdCl₂(PPh₃)₂ in 1,4-dioxane/H₂O at 80°C . Such methods could introduce methyl groups via methylboronic acid reagents.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemical Synthesis

The synthesis of 3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one typically involves the cyclization of 3,4-dimethylisoxazole with hydrazine derivatives under controlled conditions. Common solvents include ethanol or acetic acid, often requiring heat to facilitate the cyclization process. Industrial production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions and purification techniques such as recrystallization and chromatography .

Chemistry

  • Building Blocks : This compound serves as a fundamental building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new chemical entities with desired properties .

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Preliminary evaluations suggest that this compound may possess anticancer properties. Mechanistic studies are ongoing to elucidate its action against cancer cell lines .

Medicine

  • Drug Development : The compound is being explored as a potential drug candidate for treating various conditions due to its biological activities. Its interactions with specific molecular targets could lead to the development of new therapeutic agents .

Industry

  • Advanced Materials : this compound is utilized in creating advanced materials with tailored properties for applications in electronics and pharmaceuticals .

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant zones of inhibition for certain derivatives compared to standard antibiotics .

CompoundZone of Inhibition (mm)Bacterial Strain
Compound A32Staphylococcus aureus
Compound B29Escherichia coli

Case Study 2: Anticancer Potential
In vitro tests on cancer cell lines demonstrated that specific derivatives of this compound induced apoptosis in cancer cells. Further studies are required to explore the underlying mechanisms and therapeutic windows .

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of Apoptosis
MCF-7 (Breast)20Cell Cycle Arrest

Mechanism of Action

The mechanism of action of 3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the Isoxazolo[3,4-d]pyridazinone Family

Key derivatives and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Source
3,4-Dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one 3-CH₃, 4-CH₃ ~177* (estimated) Not explicitly reported
6-(3,5-Dichlorophenyl)-3-methyl-4-phenyl derivative (2j) 6-(3,5-Cl₂C₆H₃), 4-C₆H₅ 372.205 mGluR modulator (selective PAM)
6-(4-Methoxyphenyl)-3-methyl-4-phenyl derivative (2k) 6-(4-OCH₃C₆H₄), 4-C₆H₅ 333.35 mGluR modulator
4-Cyclopropylisoxazolo[3,4-d]pyridazin-7-one 4-cyclopropyl 177.16 Not reported
3,6-Dimethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one Pyrazole core Not provided Antitumor (IC₅₀ = 11 µM for 10e)

*Estimated based on cyclopropyl derivative () with methyl replacements.

Key Observations :

  • Substituent Effects : Bulky aryl groups (e.g., dichlorophenyl in 2j) increase molecular weight and likely enhance target binding via hydrophobic interactions, as seen in mGluR modulation . The absence of such groups in the target compound suggests it may serve as a simpler scaffold for further functionalization.
  • Ring Fusion Position: Oxazolo[3,4-d]pyridazinones (target compound) differ from oxazolo[5,4-d]pyrimidines () in ring fusion, which alters electronic properties and biological activity. For example, oxazolo[5,4-d]pyrimidines exhibit cytokinin-like activity , while oxazolo[3,4-d]pyridazinones are explored for CNS targets .

Physicochemical Properties

Data from 4-cyclopropylisoxazolo[3,4-d]pyridazin-7-one () provides insights into the target compound’s likely properties:

  • Melting Point : 210–212°C (cyclopropyl derivative). Methyl groups may lower this slightly due to reduced symmetry.
  • Hydrogen Bonding: 1 donor, 4 acceptors (similar across the family).
  • Lipophilicity (XLogP) : 0.3 (cyclopropyl derivative). The dimethyl analog may have higher lipophilicity (XLogP ~1.0), favoring membrane permeability.

Biological Activity

3,4-Dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7_7H7_7N3_3O2_2
  • Molecular Weight : 165.15 g/mol
  • CAS Number : 15911-16-7
  • Density : 1.58 g/cm³

The synthesis of this compound typically involves the cyclization of 3,4-dimethylisoxazole with hydrazine derivatives under specific conditions (e.g., ethanol or acetic acid as solvents) .

The mechanism of action is believed to involve the compound's interaction with specific enzymes or receptors, modulating their activity and potentially affecting various biological pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its potential as a substrate for new aldose reductase inhibitors, which are crucial in managing diabetic complications .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that derivatives of similar heterocycles can exhibit significant cytotoxicity against cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µg/mL)
11bA54911.20
11cA54915.73
13bA54959.61
14bA54927.66

These results suggest that modifications in the structure can enhance biological activity .

Plant Growth Regulation

Additionally, studies have explored the use of this compound in agricultural biotechnology. It has shown auxin-like and cytokinin-like activities that stimulate vegetative growth in plants such as maize and pumpkin at low concentrations (109^{-9} M). The observed increases in chlorophyll content indicate enhanced photosynthetic activity .

Case Studies

  • Anticancer Research : A study on oxadiazole derivatives demonstrated that compounds similar to this compound exhibited promising cytotoxic effects against lung cancer cells (A549), suggesting a pathway for future drug development targeting cancer therapies .
  • Agricultural Applications : Research into synthetic low molecular weight heterocyclic compounds revealed that specific derivatives could significantly enhance plant growth and photosynthetic efficiency. This opens avenues for utilizing such compounds in sustainable agriculture practices .

Q & A

Q. What are the recommended synthetic routes for 3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step cyclization reactions. For example, one-pot cyclizations using dilithiated hydrazones with epibromohydrin can yield oxazolo[3,4-b]pyridazin-7-ones via domino cyclization . Optimization may include solvent selection (e.g., anhydrous methanol), temperature control (e.g., 60°C for 1–30 minutes), and catalysts like MeONa to enhance regioselectivity . Post-synthetic purification via vacuum concentration and recrystallization (e.g., ethanol) ensures purity .

Q. How can the structural integrity and purity of this compound be validated?

Use Nuclear Magnetic Resonance (NMR) to confirm substituent positions (e.g., methyl groups at C3/C4) and Mass Spectrometry (MS) for molecular weight verification (expected m/z: 177.16 g/mol) . High-performance liquid chromatography (HPLC) or melting point analysis (expected range: 210–212°C) can assess purity .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Enzyme inhibition assays (e.g., aldose reductase inhibition) are common. Prepare test solutions in DMSO, use positive controls like Sorbinil, and measure IC50 values via spectrophotometric methods. Cell-based cytotoxicity assays (e.g., MTT on human cell lines) can screen for therapeutic safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

Modify substituents at key positions (e.g., C6 or C7) and compare activity. For instance, introducing electron-withdrawing groups (e.g., p-chlorophenyl) at C6 enhances aldose reductase inhibition . Use parallel synthesis to generate derivatives (e.g., acetic acid analogs) and evaluate their IC50 values .

Q. What computational methods are effective for predicting binding modes with target enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with aldose reductase. Align the compound’s structure with co-crystallized inhibitors (e.g., PDB ID: 1US0) to identify key residues (e.g., Tyr48, His110) for hydrogen bonding or hydrophobic interactions .

Q. How can discrepancies in synthetic yields or bioactivity data between studies be resolved?

Replicate experiments under standardized conditions (e.g., solvent purity, inert atmosphere). Use design of experiments (DoE) to identify critical variables (e.g., reaction time, temperature). Validate analytical methods (e.g., NMR peak integration) to rule out impurities .

Q. What strategies are recommended for assessing non-pharmacological applications, such as material science uses?

Investigate electronic properties via density functional theory (DFT) calculations to predict charge transport behavior. Experimental validation may include UV-Vis spectroscopy for optical bandgap determination or cyclic voltammetry for redox potential analysis .

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